![molecular formula C27H29F3N4O B3069130 N1-((R)-(6-Methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-4-(trifluoromethyl)benzene-1,2-diamine CAS No. 1404088-26-1](/img/structure/B3069130.png)
N1-((R)-(6-Methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-4-(trifluoromethyl)benzene-1,2-diamine
Overview
Description
N1-((R)-(6-Methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-4-(trifluoromethyl)benzene-1,2-diamine is a useful research compound. Its molecular formula is C27H29F3N4O and its molecular weight is 482.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1-((R)-(6-Methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-4-(trifluoromethyl)benzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((R)-(6-Methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-4-(trifluoromethyl)benzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Structural and Molecular Studies
- Crystallography and Structural Analysis : The structural properties of related compounds have been analyzed through crystallography and density functional theory (DFT) calculations. These studies contribute to the understanding of the molecular conformations and reactivity of such compounds (Eltaief et al., 2010), (Bai et al., 2011).
2. Antibacterial and Antimicrobial Activities
- Antibacterial Properties : Certain derivatives have demonstrated significant antibacterial activity, including effectiveness against Gram-positive and Gram-negative bacteria, and even methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest potential applications in developing new antibiotics (Dolan et al., 2016).
3. Cancer Research
- Colon Cancer Treatment : Some derivatives of the compound have been investigated as potential inhibitors of aldo keto reductases (AKR1B1 & AKR1B10), which are implicated in colon cancer. Detailed in-silico studies, including molecular docking and dynamics simulations, suggest their potential as colon cancer treatments (Ejaz et al., 2022).
4. Biochemical Research
- Molecular Binding and Interaction Studies : Research into the binding interactions of similar compounds with biological targets, such as sigma-2 receptors, provides insight into their biochemical mechanisms and potential therapeutic applications (Xu et al., 2005).
5. Pharmacokinetics and Drug Development
- Drug Solubility and Delivery : Studies focused on the solubility and liquid solvent behavior of related compounds can inform drug formulation and delivery strategies, crucial for the development of effective pharmaceuticals (Hassanein et al., 2011).
properties
IUPAC Name |
1-N-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]-4-(trifluoromethyl)benzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F3N4O/c1-3-16-15-34-11-9-17(16)12-25(34)26(33-24-6-4-18(13-22(24)31)27(28,29)30)20-8-10-32-23-7-5-19(35-2)14-21(20)23/h3-8,10,13-14,16-17,25-26,33H,1,9,11-12,15,31H2,2H3/t16-,17-,25+,26+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBIWYLGRBONHL-ZRJNXXGPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C=C(C=C5)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC5=C(C=C(C=C5)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((R)-(6-Methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-4-(trifluoromethyl)benzene-1,2-diamine |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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